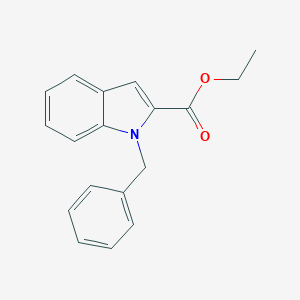![molecular formula C25H22N2O3 B184756 2-Methyl-N-[4-[(2,3,4,5-tetrahydro-5-oxo-1H-1-benzazepin-1-yl)carbonyl]phenyl]benzamide CAS No. 137976-61-5](/img/structure/B184756.png)
2-Methyl-N-[4-[(2,3,4,5-tetrahydro-5-oxo-1H-1-benzazepin-1-yl)carbonyl]phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-Methyl-N-[4-[(2,3,4,5-tetrahydro-5-oxo-1H-1-benzazepin-1-yl)carbonyl]phenyl]benzamide” is a chemical compound with the molecular formula C25H22N2O3 . It has a molecular weight of 398.5 g/mol .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string:InChI=1S/C25H22N2O3/c1-17-7-2-3-8-20 (17)24 (29)26-19-14-12-18 (13-15-19)25 (30)27-16-6-11-23 (28)21-9-4-5-10-22 (21)27/h2-5,7-10,12-15H,6,11,16H2,1H3, (H,26,29) . The compound has a XLogP3-AA value of 4, indicating its lipophilicity . Physical And Chemical Properties Analysis
This compound has a molecular weight of 398.5 g/mol . It has 1 hydrogen bond donor count and 3 hydrogen bond acceptor count . The compound has a rotatable bond count of 3 . The exact mass and the monoisotopic mass of the compound is 398.16304257 g/mol .Wissenschaftliche Forschungsanwendungen
Antimalarial Activity
The structural similarity of this compound to pyrrolin-4-ones, which are known for their antimalarial properties, suggests potential applications in the development of new antimalarial drugs. The cyclization reactions of similarly functionalized enamines, which are part of the compound’s structure, could be key in synthesizing new variants with enhanced efficacy against malaria .
HIV-1 Protease Inhibition
Compounds related to 2-methyl-N-[4-(5-oxo-3,4-dihydro-2H-1-benzazepine-1-carbonyl)phenyl]benzamide have shown activity as HIV-1 protease inhibitors. This application is crucial for the development of treatments for HIV/AIDS, as the inhibition of this protease is a validated strategy for controlling the progression of the disease .
Antiviral Research
Modifications of the compound’s structure have been associated with significant antiviral activity. This suggests that it could serve as a scaffold for the synthesis of new drugs aimed at treating various viral infections, including those caused by emerging and re-emerging viruses .
Anticoagulant Properties
Research indicates that derivatives of this compound may have applications as anticoagulants. This is particularly relevant for the development of new medications that can prevent blood clots without the risk of causing excessive bleeding, which is a common side effect of many anticoagulants .
Antimicrobial Potential
The compound’s framework has been linked to antimicrobial potential. This opens up possibilities for its use in creating new antibiotics, especially in the face of increasing antibiotic resistance, which is a major global health concern .
Chemotherapeutic Applications
Given the compound’s structural features, there is potential for its derivatives to be used in chemotherapy, particularly in the synthesis of novel agents that could be effective against various types of cancer .
Enzyme Inhibition
The compound may also find application in the field of enzyme inhibition. By targeting specific enzymes, derivatives of this compound could lead to the development of new drugs for diseases that are currently difficult to treat .
Drug Synthesis and Design
Lastly, the compound’s structure is conducive to drug synthesis and design. Its versatility allows for the creation of a wide range of derivatives, each with the potential for a unique pharmacological profile. This makes it a valuable starting point for the development of a diverse array of therapeutic agents .
Eigenschaften
IUPAC Name |
2-methyl-N-[4-(5-oxo-3,4-dihydro-2H-1-benzazepine-1-carbonyl)phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3/c1-17-7-2-3-8-20(17)24(29)26-19-14-12-18(13-15-19)25(30)27-16-6-11-23(28)21-9-4-5-10-22(21)27/h2-5,7-10,12-15H,6,11,16H2,1H3,(H,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQGMMQBJIJUSEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC(=O)C4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-N-[4-[(2,3,4,5-tetrahydro-5-oxo-1H-1-benzazepin-1-yl)carbonyl]phenyl]benzamide | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-(Phenoxymethyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184678.png)

![4-[(Diethylamino)methyl]benzoic acid](/img/structure/B184680.png)
![1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, 5-bromo-](/img/structure/B184681.png)


![1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole, 6-phenyl-3-(4-pyridinyl)-](/img/structure/B184687.png)

![6H-[1]Benzopyrano[4,3-b]quinolin-6-one](/img/structure/B184693.png)
